molecular formula C12H20N2O2 B2736420 Isopropyl 4-(1-cyanoethyl)piperidine-1-carboxylate CAS No. 1375065-78-3

Isopropyl 4-(1-cyanoethyl)piperidine-1-carboxylate

Cat. No. B2736420
CAS RN: 1375065-78-3
M. Wt: 224.304
InChI Key: FZISNKBZUBQJMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4-(1-cyanoethyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1375065-78-3 and a linear formula of C12H20N2O2 . It is also known as 1-Piperidinecarboxylic acid, 4-(1-cyanoethyl)-, 1-methylethyl ester .


Molecular Structure Analysis

The molecular structure of Isopropyl 4-(1-cyanoethyl)piperidine-1-carboxylate is represented by the formula C12H20N2O2 . The molecular weight of the compound is 224.3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Isopropyl 4-(1-cyanoethyl)piperidine-1-carboxylate are not fully detailed in the search results. The molecular formula is C12H20N2O2 and the molecular weight is 224.3 . For more detailed information, it would be necessary to refer to the material safety data sheet (MSDS) or similar resources.

Scientific Research Applications

Oxidative Metabolism in Drug Development

Research by Sharma et al. (2011) on the oxidative metabolism of a quinoxaline derivative by xanthine oxidase in rodent plasma showcases the importance of understanding metabolic stability in the development of new drug candidates, particularly for those targeting G protein-coupled receptors in type 2 diabetes treatment (Sharma et al., 2011).

Development of Histamine H3 Antagonists

Dvorak et al. (2005) focused on developing potent, conformationally restricted non-imidazole histamine H3 antagonists, highlighting the therapeutic potential of piperidine derivatives in treating disorders related to the central nervous system (Dvorak et al., 2005).

Mosquito Repellent Efficacy

A study by Natarajan et al. (2005) on diastereoisomeric mosquito repellents, including 1-methylisopropyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, used computational chemistry to explore the structural and configurational basis for repellent activity, demonstrating the role of chirality in bioactive compounds (Natarajan et al., 2005).

Inhibition of Gibberellin Biosynthesis

Research by Dennis et al. (1965) on the inhibition of gibberellin biosynthesis by Amo 1618 and other plant growth retardants provides an example of how piperidine derivatives can be used to regulate plant growth, which has implications for agriculture and horticulture (Dennis et al., 1965).

Antimycobacterial Activity

A study by Kumar et al. (2008) on the antimycobacterial activity of spiro-piperidin-4-ones underscores the potential of piperidine derivatives in developing treatments for tuberculosis and multidrug-resistant bacterial infections (Kumar et al., 2008).

Safety and Hazards

The safety and hazards associated with Isopropyl 4-(1-cyanoethyl)piperidine-1-carboxylate are not specified in the search results. For safety information, it is recommended to refer to the material safety data sheet (MSDS) provided by the manufacturer or supplier .

properties

IUPAC Name

propan-2-yl 4-(1-cyanoethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-9(2)16-12(15)14-6-4-11(5-7-14)10(3)8-13/h9-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZISNKBZUBQJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1CCC(CC1)C(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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